molecular formula C11H5BrF4N2O B1457305 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine CAS No. 1455953-78-2

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

Cat. No. B1457305
M. Wt: 337.07 g/mol
InChI Key: APWOYASXOGSQBC-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (2-BFPT) is a compound of interest in the scientific community due to its unique properties and potential applications in a variety of fields. 2-BFPT is a trifluoromethylated pyrimidine derivative, which is a type of heterocyclic compound that can be found in a variety of biological molecules, such as nucleic acids and proteins. The compound has been studied in the context of drug design, materials science, and biochemistry.

Scientific Research Applications

Cancer Research

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are widely used in cancer treatment, treating over 2 million patients annually. Research focuses on synthesizing these compounds, including radioactive and stable isotope incorporation, to understand their metabolism and biodistribution. Studies also explore their mechanism of action, particularly how they interfere with nucleic acid structure and function, offering insights into their application in personalized medicine (Gmeiner, 2020).

Inflammation and Kinase Inhibition

Pyrimidines are explored for their role in inhibiting p38 mitogen-activated protein (MAP) kinase, a key player in proinflammatory cytokine release. The design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds show potential in creating selective inhibitors for therapeutic interventions in inflammation-related diseases (Scior et al., 2011).

Optoelectronic Materials

Research into quinazolines and pyrimidines extends to their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights their potential in the creation of advanced optoelectronic devices (Lipunova et al., 2018).

Optical Sensors

Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as optical sensors. They have been applied in detecting various analytes, showcasing the versatility of pyrimidines in sensor technology (Jindal & Kaur, 2021).

Anti-inflammatory Research

Pyrimidines show significant anti-inflammatory effects by inhibiting the expression and activity of vital inflammatory mediators. This suggests their potential in developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF4N2O/c12-7-5-6(13)1-2-8(7)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWOYASXOGSQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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